
2,2'-(2-((R)-1-((2S,3R)-3-Amino-2-hydroxy-4-phenylbutanamido)-3-methylbutyl)-5-oxo-1,3,2-dioxaborolane-4,4-diyl)diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BC-05 is an orally active inhibitor targeting CD13 and the proteasome. It displays potent inhibition with IC50 values of 0.13 μM against human CD13 and 1.39 μM for the 20S proteasome . This compound is utilized in the research of multiple myeloma .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for BC-05 involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for BC-05 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
BC-05 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from BC-05, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons by BC-05, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in BC-05 with another, often using specific reagents and conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
BC-05 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of CD13 and proteasome.
Biology: Investigated for its effects on cellular processes and pathways involving CD13 and proteasome.
Medicine: Explored for its potential therapeutic applications in treating multiple myeloma and other cancers.
Industry: Utilized in the development of new drugs and therapeutic agents .
Wirkmechanismus
BC-05 exerts its effects by inhibiting CD13 and the proteasome. The inhibition of CD13 disrupts the function of this enzyme, which is involved in various cellular processes. The inhibition of the proteasome prevents the degradation of proteins, leading to the accumulation of damaged or misfolded proteins within the cell. This dual inhibition mechanism makes BC-05 a potent compound for research in multiple myeloma .
Vergleich Mit ähnlichen Verbindungen
BC-05 is unique in its dual inhibition of CD13 and the proteasome. Similar compounds include other proteasome inhibitors and CD13 inhibitors, but BC-05’s ability to target both makes it particularly effective in research applications. Some similar compounds include:
Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma.
Ubenimex: A CD13 inhibitor used in various research applications .
BC-05 stands out due to its dual-targeting mechanism, which enhances its efficacy in inhibiting both CD13 and the proteasome.
Eigenschaften
Molekularformel |
C21H29BN2O9 |
|---|---|
Molekulargewicht |
464.3 g/mol |
IUPAC-Name |
2-[2-[(1R)-1-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-3-methylbutyl]-4-(carboxymethyl)-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid |
InChI |
InChI=1S/C21H29BN2O9/c1-12(2)8-15(22-32-20(31)21(33-22,10-16(25)26)11-17(27)28)24-19(30)18(29)14(23)9-13-6-4-3-5-7-13/h3-7,12,14-15,18,29H,8-11,23H2,1-2H3,(H,24,30)(H,25,26)(H,27,28)/t14-,15+,18+/m1/s1 |
InChI-Schlüssel |
GIVUTAREGYFAON-VKJFTORMSA-N |
Isomerische SMILES |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O |
Kanonische SMILES |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


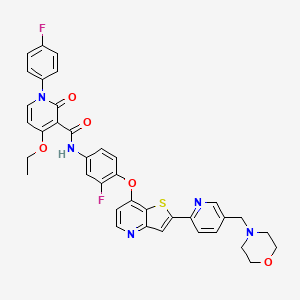
![3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12376112.png)
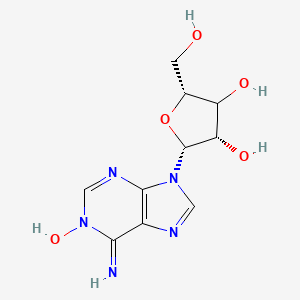
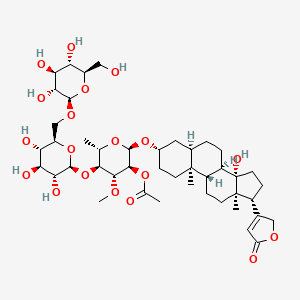
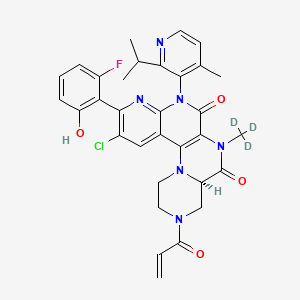
![2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)
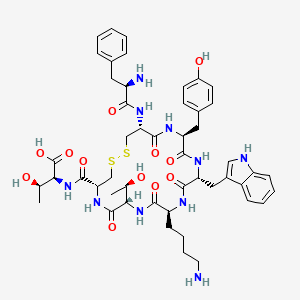
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;formic acid](/img/structure/B12376149.png)
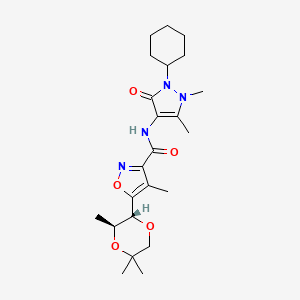


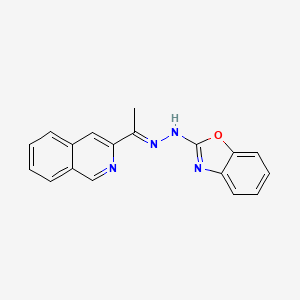
![2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid](/img/structure/B12376179.png)

